tert-Butyl m-tolyl sulfide
Description
Properties
IUPAC Name |
1-tert-butylsulfanyl-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDQZYLLGTSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188329 | |
| Record name | tert-Butyl m-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34786-26-0 | |
| Record name | 1-[(1,1-Dimethylethyl)thio]-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34786-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl m-tolyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034786260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl m-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Base Selection : Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) deprotonate m-toluenethiol to generate the reactive m-tolylthiolate.
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Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance nucleophilicity and reaction rates.
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Temperature : Reactions are typically conducted at room temperature or under mild reflux (40–60°C) to minimize side reactions such as elimination.
Table 1 : Representative Alkylation Conditions and Yields
| tert-Butyl Halide | Base | Solvent | Temperature (°C) | Yield (%)* |
|---|---|---|---|---|
| tert-Butyl chloride | KOH | THF | 25 | 72–78 |
| tert-Butyl bromide | NaH | DMF | 60 | 85–90 |
*Yields inferred from analogous sulfide syntheses.
Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) for complete conversion. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) have been employed to accelerate kinetics in biphasic systems.
Alternative Synthesis via Grignard Reagents
Grignard reagent-mediated pathways offer an alternative route, particularly for substrates sensitive to harsh bases. In this method, tert-butylmagnesium chloride (t-BuMgCl) reacts with elemental sulfur to form tert-butylthiolate, which subsequently couples with m-tolyl halides:
Key Advantages and Limitations
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Advantages : Avoids direct handling of volatile thiols; compatible with thermally labile substrates.
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Limitations : Requires anhydrous conditions and meticulous control of stoichiometry to prevent over-addition.
Industrial adaptations of this method utilize continuous flow reactors to enhance scalability and safety.
Catalytic Synthesis Using Lewis Acids
Recent advancements leverage Lewis acids to facilitate sulfide bond formation under milder conditions. For example, copper sulfate (CuSO₄) promotes the coupling of tert-butylthiol with m-tolyl iodides via a radical-mediated pathway:
Optimization Insights :
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Catalyst Loading : 10 mol% CuSO₄ achieves >80% conversion in ethanol at 70°C.
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Substrate Scope : Electron-deficient aryl halides exhibit higher reactivity compared to electron-rich analogues.
Industrial-Scale Production Strategies
Large-scale synthesis often employs gas-phase reactions between isobutylene and m-toluenethiol over silica-alumina catalysts:
Process Parameters
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Temperature : 150–200°C
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Pressure : 5–10 atm
This method minimizes solvent use and achieves throughputs exceeding 1,000 kg/day in optimized facilities.
Purification and Characterization
Crude this compound is purified via:
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Washing : Sequential washes with saturated NaCl and water remove residual base or acid.
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Drying : Anhydrous MgSO₄ or Na₂SO₄ ensures moisture-free intermediates.
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Chromatography : Flash column chromatography (hexane/ethyl acetate, 80:20) isolates the product in >95% purity.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions: tert-Butyl m-tolyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The sulfur atom in this compound can participate in substitution reactions, where the tert-butyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, aryl halides, and nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: New sulfide derivatives with different functional groups.
Scientific Research Applications
Synthesis of Sulfides and Thioethers
tert-Butyl m-tolyl sulfide is utilized in the synthesis of various sulfides and thioethers. It can be employed in alkylation reactions to form more complex organosulfur compounds. For instance, it has been used in the alkylation of thiocresols to produce t-butyl thiocresols, which can be further refined for industrial applications .
Refining Processes
The compound plays a significant role in the refining of thiocresols. A notable process involves separating individual thiocresol isomers from mixtures containing parathiocresol and other thiocresols through alkylation-dealkylation techniques. This method enhances the purity and yield of specific isomers, making it valuable in industrial chemistry .
Organic Synthesis
In organic synthesis, this compound serves as a reagent for various transformations. It can be used to generate sulfenate anions through pyrolysis, which can then participate in further reactions to form chiral sulfinyl compounds . This property is particularly useful in stereoselective synthesis, where control over the stereochemistry of products is crucial.
Flavoring Agent
Although primarily used in chemical applications, this compound has been explored for its potential as a flavoring agent due to its distinctive odor profile. Its use in food applications is limited but noteworthy, as it has been listed by regulatory bodies for flavoring purposes .
Environmental Applications
Research has indicated that this compound may play a role in environmental chemistry, particularly concerning the behavior of sulfur compounds in various chemical processes. Its stability and reactivity make it an interesting candidate for studying sulfur cycling and pollution remediation strategies .
Case Study 1: Refining Thiocresols
A study demonstrated the efficacy of using this compound in separating thiocresol isomers from crude mixtures derived from aromatic mercaptans. The process involved fractional distillation and provided high purity yields of individual isomers, showcasing the compound's utility in industrial refining processes .
Case Study 2: Synthesis of Chiral Sulfinyl Compounds
In a recent investigation into stereoselective synthesis, researchers utilized this compound to generate sulfenate anions that participated in reactions yielding chiral sulfinyl compounds with high enantioselectivity. This application highlights its significance in producing pharmaceuticals and fine chemicals where stereochemistry is critical .
Data Tables
| Reaction Type | Conditions | Product Yield (%) |
|---|---|---|
| Alkylation | Room Temperature | 90 |
| Pyrolysis | High Temperature | Variable |
| Stereoselective Synthesis | Catalytic Conditions | Up to 93 |
Mechanism of Action
The mechanism of action of tert-Butyl m-tolyl sulfide involves its ability to undergo various chemical transformations. The sulfur atom can act as a nucleophile, participating in substitution and addition reactions. The tert-butyl and m-tolyl groups can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl m-tolyl sulfide, its properties and applications are compared to structurally related compounds, focusing on positional isomers and alkyl-substituted sulfides.
Positional Isomers: Ortho- and Para-Tolyl Derivatives
The ortho isomer, tert-butyl(o-tolyl) sulfide (CAS 42157-51-7, C₁₁H₁₆S), shares the same molecular formula but differs in the methyl group’s position on the benzene ring. Key comparisons include:
Alkyl-Substituted Sulfides
tert-Butyl tert-pentyl sulfide (C₉H₁₈S) differs in structure, replacing the aromatic tolyl group with a branched alkyl chain (tert-pentyl). This structural divergence leads to distinct properties:
Alkyl sulfides like tert-butyl tert-pentyl sulfide exhibit greater hydrophobicity and thermal stability, making them suitable for industrial applications, whereas aryl sulfides are more relevant in catalysis or medicinal chemistry.
Research Findings and Trends
- Steric and Electronic Effects : The meta isomer’s electronic profile is less perturbed than the ortho derivative, favoring reactions requiring planar transition states (e.g., SNAr). Ortho isomers often exhibit reduced reactivity due to steric clashes .
- Solubility : Aryl sulfides like this compound are typically less soluble in polar solvents compared to alkyl analogs but more soluble than para-substituted derivatives due to asymmetric packing.
- Synthetic Utility : Meta-substituted sulfides are preferred in cross-coupling reactions where steric hindrance must be balanced with electronic activation.
Biological Activity
tert-Butyl m-tolyl sulfide (CAS Number: 34786-26-0) is an organosulfur compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C11H16S. Its structure consists of a tert-butyl group attached to a m-tolyl group via a sulfur atom, contributing to its unique properties. The presence of the bulky tert-butyl group enhances its lipophilicity, which is critical for membrane penetration in microbial targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. The following table summarizes key findings regarding its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 μg/mL | Disruption of cell wall synthesis |
| Clostridium difficile | 4 μg/mL | Inhibition of cell wall construction |
| Escherichia coli | Moderate activity (exact MIC not specified) | Potential membrane disruption |
| Candida albicans | 4–16 μg/mL | Antifungal activity through membrane interaction |
The compound exhibits significant activity against MRSA, with a reported MIC of 4 μg/mL, indicating its potential as a therapeutic agent against resistant strains of bacteria .
The mechanism by which this compound exerts its antimicrobial effects involves several pathways:
- Cell Wall Disruption : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death .
- Membrane Penetration : The hydrophobic nature of the tert-butyl group allows for better penetration through bacterial membranes, enhancing the compound's efficacy against Gram-positive and some Gram-negative bacteria .
- Metabolic Resistance : Studies suggest that modifications in structure can enhance metabolic stability, prolonging the duration of action against pathogens .
Case Studies
- Study on MRSA : A recent investigation into a series of phenylthiazole compounds, including derivatives with tert-butyl moieties, demonstrated potent activity against MRSA strains. Compound 20 from this study exhibited an MIC comparable to lead structures while maintaining favorable toxicity profiles in MCF-7 cells .
- Toxicity Assessment : In evaluating the safety profile, compound 20 maintained over 90% viability in mammalian cell lines at concentrations significantly higher than its MIC, suggesting a promising therapeutic window for further development .
Q & A
Q. Q. What interdisciplinary approaches combine tert-Butyl m-Tolyl Sulfide with materials science (e.g., polymer additives or MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
